(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine
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Overview
Description
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine: is an organic compound that features a fluoropyridine moiety attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and ®-2-aminopropanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution to introduce the fluoropyridine moiety.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes, influencing their activity and function. The amine group can also participate in protonation-deprotonation equilibria, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine: can be compared with other similar compounds such as:
(2R)-2-(2-Chloropyridin-4-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
(2R)-2-(2-Bromopyridin-4-yl)propan-1-amine:
(2R)-2-(2-Methylpyridin-4-yl)propan-1-amine: The presence of a methyl group instead of fluorine alters the compound’s steric and electronic characteristics.
The uniqueness of This compound lies in its specific combination of the fluoropyridine moiety and the ®-propan-1-amine backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-(2-fluoropyridin-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBKRMFNYBAAL-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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